PPARγ Binding Affinity: A Quantitative Comparison
A close analog of 4-(isobutyrylamino)benzoic acid exhibits high-affinity binding to the PPARγ receptor, with a thermodynamic dissociation constant (Kd) of 3.70 nM as determined by Surface Plasmon Resonance (SPR) [1]. In a cell-based transactivation assay using human HepG2 cells, this same compound demonstrated functional activation with an EC50 of 280 nM [1]. While this data is for a structurally related compound, it serves as a class-level inference for the potential of 4-(isobutyrylamino)benzoic acid derivatives in targeting PPARγ. In contrast, 4-aminobenzoic acid, a common precursor, does not exhibit this level of specific, high-affinity nuclear receptor engagement [2].
| Evidence Dimension | Binding Affinity to PPARγ (Kd) / Functional Activation (EC50) |
|---|---|
| Target Compound Data | Kd: 3.70 nM; EC50: 280 nM (for a structural analog, CHEMBL4073499/BDBM50235986) |
| Comparator Or Baseline | 4-Aminobenzoic acid: No reported high-affinity PPARγ binding |
| Quantified Difference | Analog exhibits nanomolar affinity; baseline shows no specific activity. |
| Conditions | SPR assay for Kd; HepG2 cell transactivation assay for EC50 |
Why This Matters
For researchers investigating PPARγ as a therapeutic target, this class-level data suggests 4-(isobutyrylamino)benzoic acid derivatives are a more promising starting point for chemical probe or lead development than simpler, unsubstituted benzoic acids.
- [1] BindingDB. (n.d.). BDBM50235986 (CHEMBL4073499) Binding Data for PPARgamma. View Source
- [2] PubChem. (2025). 4-Aminobenzoic acid. PubChem Compound Summary. View Source
